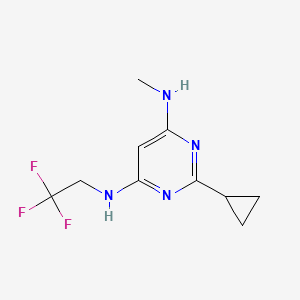

2-cyclopropyl-N4-methyl-N6-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine

説明

特性

IUPAC Name |

2-cyclopropyl-6-N-methyl-4-N-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N4/c1-14-7-4-8(15-5-10(11,12)13)17-9(16-7)6-2-3-6/h4,6H,2-3,5H2,1H3,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTYLWIFJWRENW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC(=N1)C2CC2)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Cyclopropyl-N4-methyl-N6-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine, with the CAS number 1500436-59-8, is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique trifluoroethyl group and a cyclopropyl moiety, which may influence its pharmacological properties. This article explores the biological activity of this compound based on available research findings.

- Molecular Formula : C10H13F3N4

- Molecular Weight : 246.23 g/mol

- Structure : The compound's structure includes a pyrimidine ring with two amino groups at positions 4 and 6, a methyl group at position 4, and a trifluoroethyl substituent at position 6.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the context of cancer therapy and kinase inhibition. The following sections summarize key findings from diverse studies.

Anticancer Activity

- Mechanism of Action : Preliminary studies suggest that compounds similar to this compound may inhibit specific kinases involved in cancer cell proliferation. For instance, pyrimidine-based inhibitors have been shown to target TBK1 (TANK-binding kinase 1), which plays a critical role in cellular signaling pathways related to cancer progression .

-

Case Studies :

- In Vitro Studies : In vitro assays demonstrated that related pyrimidine derivatives can induce apoptosis in various cancer cell lines by modulating cell cycle progression and promoting cell death through caspase activation .

- Animal Models : Animal studies have indicated that these compounds can reduce tumor growth significantly in xenograft models, suggesting their potential as therapeutic agents against solid tumors .

Kinase Inhibition

Recent research has highlighted the role of this compound in inhibiting specific kinases:

- TBK1 Inhibition : The compound has been characterized as a potent inhibitor of TBK1. Inhibition of TBK1 has been linked to reduced inflammatory responses and enhanced apoptosis in cancer cells .

- Selectivity Profile : While the compound demonstrates promising inhibitory effects on TBK1, further studies are needed to evaluate its selectivity against other kinases to minimize off-target effects .

Data Table of Biological Activity

Future Directions

The biological activity of this compound presents several avenues for future research:

- Clinical Trials : Advancement to clinical trials is essential to evaluate the safety and efficacy of this compound in humans.

- Structure-Activity Relationship (SAR) Studies : Further SAR studies could help optimize the structure for enhanced potency and selectivity against targeted kinases.

- Mechanistic Studies : Understanding the precise molecular mechanisms by which this compound exerts its effects will be crucial for its development as a therapeutic agent.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound is part of a family of pyrimidine diamines with variations in N4 and N6 substituents. Key structural analogs include:

| Compound Name | CAS Number | N4 Substituent | N6 Substituent | Molecular Formula* | Molar Mass* (g/mol) |

|---|---|---|---|---|---|

| 2-Cyclopropyl-N4-methyl-N6-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine | 1500436-59-8 | Methyl | 2,2,2-Trifluoroethyl | C11H14F3N5 | 273.26 |

| 2-Cyclopropyl-N4-isobutyl-N6-methylpyrimidine-4,6-diamine | 1536764-13-2 | Isobutyl | Methyl | C12H20N5 | 234.32 |

| 2-Cyclopropyl-N4-isopentylpyrimidine-4,6-diamine | 1516008-23-3 | Isopentyl | -NH2 (unmodified) | C12H20N4 | 220.31 |

| N6-(4-Aminophenyl)-2,N4,N4-trimethylpyrimidine-4,6-diamine (non-cyclopropyl) | 1706419-07-9 | Methyl | 4-Aminophenyl | C13H17N5 | 243.31 |

Key Research Findings and Structural Insights

Substituent Effects on Physicochemical Properties

- Trifluoroethyl vs.

- Cyclopropyl vs. Unsubstituted Pyrimidines: The cyclopropyl group may enhance ring rigidity and metabolic stability compared to non-cyclopropyl analogs like N6-(4-aminophenyl)-2,N4,N4-trimethylpyrimidine-4,6-diamine .

準備方法

Starting Materials and Key Intermediates

- Pyrimidine-4,6-diamine core: The synthesis begins with commercially available or readily synthesized pyrimidine derivatives bearing amino groups at the 4 and 6 positions.

- Cyclopropyl introduction: Typically introduced via cyclopropyl halides or cyclopropyl organometallic reagents.

- N4-methylation: Achieved by selective methylation of the amino group at the 4-position.

- N6-(2,2,2-trifluoroethyl) substitution: Incorporated by reaction with 2,2,2-trifluoroethyl halides or amines under controlled conditions.

Representative Synthetic Route (Based on EP4382520A1)

Synthesis of 2-cyclopropylpyrimidine intermediate:

- Starting from a suitable pyrimidine precursor, the 2-position is functionalized with a cyclopropyl group using cyclopropyl bromide or iodide in the presence of a base.

- Reaction conditions: Typically conducted in polar aprotic solvents (e.g., DMF or DMSO) at moderate temperatures (50–80°C).

Introduction of amino groups at positions 4 and 6:

- Amination reactions are performed using ammonia or substituted amines to install amino groups at the 4 and 6 positions.

- Selectivity is controlled by reaction time, temperature, and choice of amine.

-

- The amino group at the 4-position is methylated using methylating agents such as methyl iodide or dimethyl sulfate.

- Conditions are optimized to avoid over-alkylation or methylation at the 6-position.

N6-substitution with 2,2,2-trifluoroethyl group:

- The amino group at position 6 is reacted with 2,2,2-trifluoroethyl halides under nucleophilic substitution conditions.

- Base catalysts such as potassium carbonate or sodium hydride are used to facilitate the reaction.

-

- The final compound is purified by recrystallization or chromatographic methods to achieve high purity suitable for pharmaceutical use.

Alternative Methods and Variations

- Some methods employ protective groups on the amino functions to improve selectivity during methylation and trifluoroethylation steps.

- Use of microwave-assisted synthesis has been reported to reduce reaction times and improve yields.

- Catalytic hydrogenation or reduction steps may be included if intermediates require modification before final substitution.

Data Table Summarizing Key Reaction Parameters

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclopropylation at C-2 | Cyclopropyl bromide, base (K2CO3) | DMF or DMSO | 50–80 | 6–12 | 70–85 | Polar aprotic solvent favored |

| Amination at positions 4,6 | NH3 or substituted amines | Ethanol or water | 60–90 | 8–24 | 65–80 | Control of selectivity needed |

| N4-methylation | Methyl iodide or dimethyl sulfate | Acetonitrile | 25–40 | 4–8 | 75–90 | Avoid over-alkylation |

| N6-trifluoroethylation | 2,2,2-Trifluoroethyl bromide, base | THF or DMF | 30–60 | 6–12 | 70–88 | Base catalysis essential |

| Purification | Recrystallization or chromatography | Various | Ambient | - | - | Ensures pharmaceutical grade |

Research Findings and Optimization Notes

- The cyclopropyl group at position 2 enhances binding affinity to mutant EGFR forms, necessitating careful control during its introduction to maintain activity.

- Selective methylation at N4 is critical to avoid loss of activity; reaction conditions must be finely tuned to prevent methylation at N6 or over-alkylation.

- Incorporation of the 2,2,2-trifluoroethyl group at N6 improves metabolic stability and pharmacokinetic properties, with trifluoroethyl halides providing efficient substitution under mild conditions.

- The use of polar aprotic solvents and mild bases is preferred to maximize yield and minimize side reactions.

- Purification steps are vital to remove closely related impurities and ensure the compound meets pharmaceutical standards.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。